molecular formula C22H23N5O3 B11210825 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210825
M. Wt: 405.4 g/mol
InChI Key: XVPHIUKCUWNXQP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of methoxy groups on the phenyl rings and a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl groups with methoxy substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine
  • 2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidine core and the arrangement of methoxy groups. These characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5O3/c1-28-17-7-5-16(6-8-17)27-22-18(13-26-27)21(24-14-25-22)23-11-10-15-4-9-19(29-2)20(12-15)30-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,24,25)

InChI Key

XVPHIUKCUWNXQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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